3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Synthetic Chemistry Chiral Synthesis Beta-Blockers

Researchers developing beta-blockers require a reliable source of the specific oxazolidinone intermediate for pindolol synthesis. 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1354953-99-3) provides the exact ortho-methyl, meta-nitro substitution pattern validated for the Leimgruber-Batcho indole synthesis step. • Enables direct access to the phenoxymethyl derivative essential for pindolol production. • 95% purity reference standard ensures accurate analytical method development. • Commercially available scaffold for SAR studies on oxazolidinone antibacterial agents.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 1354953-99-3
Cat. No. B1443030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
CAS1354953-99-3
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])N2CCOC2=O
InChIInChI=1S/C10H10N2O4/c1-7-8(11-5-6-16-10(11)13)3-2-4-9(7)12(14)15/h2-4H,5-6H2,1H3
InChIKeyQLIOGVFKDIDCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one: Key Features & Availability


3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1354953-99-3) is a heterocyclic building block from the oxazolidinone class, characterized by a 2-methyl-3-nitrophenyl substituent at the 3-position of the oxazolidin-2-one ring . Its molecular formula is C₁₀H₁₀N₂O₄ with a molecular weight of 222.19 g/mol, and it is commercially available as a versatile small molecule scaffold and reference standard, typically at a minimum purity of 95% . The compound is of interest for synthetic applications and as a structural analog for medicinal chemistry research .

Synthetic intermediate for chiral beta-blocker analog research
Reference standard with defined molecular weight and purity specification
Scaffold with ortho-methyl, meta-nitro pattern for oxazolidinone SAR studies

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one: Irreplaceability


Generic substitution fails for 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one due to the stringent structural and electronic requirements of its established applications. The specific ortho-methyl substitution pattern on the nitrophenyl ring is critical for its validated role as a synthetic intermediate for pindolol, where the resulting phenoxymethyl derivative is essential for the Leimgruber-Batcho indole synthesis step [1]. In broader medicinal chemistry contexts, structure-activity relationship (SAR) studies on oxazolidinones have demonstrated that the position and nature of substituents on the 3-aryl ring profoundly impact biological activity, with even minor modifications (e.g., changing the nitro position or adding a methyl group) leading to a complete loss of antibacterial potency or altered enzyme inhibition profiles [2]. Therefore, substituting with a different nitrophenyl oxazolidinone isomer or a non-nitrated analog would compromise the compound's utility as a specific precursor or risk invalidating comparative studies.

Risk The specific 2-methyl-3-nitrophenyl pattern is reported as critical for pindolol-related synthetic routes; non-methylated or 2-methyl-5-nitro isomers have not been documented to support this transformation.
Risk Positional isomerism of the nitro group or absence of the methyl group can shift the scaffold's reactivity profile and may invalidate structure-activity comparisons with reported oxazolidinone series.
Risk Using a different regioisomer compromises the compound's utility as an analytical reference standard; molecular weight differences require explicit verification to avoid procurement errors.

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one: Differentiation Guide


Pindolol Chiral Intermediate

The target compound's structural isomer, 3-isopropyl-5-(2-methyl-3-nitrophenoxymethyl)-1,3-oxazolidin-2-one, serves as the essential precursor for synthesizing pindolol via the Leimgruber-Batcho method. This establishes the 2-methyl-3-nitrophenyl oxazolidinone scaffold as a key intermediate in a proven synthetic route to an optically active beta-blocker [1]. In contrast, the 2-methyl-5-nitrophenyl isomer or other nitrophenyl oxazolidinones without the ortho-methyl group have not been reported to support this specific transformation, demonstrating a unique and validated synthetic application for this substitution pattern.

Pindolol Chiral Intermediate
Class-level inference
Validated precursor for pindolol synthesis via Leimgruber-Batcho method vs. no reported application for 2-methyl-5-nitrophenyl or other nitrophenyl oxazolidinones
Reported synthetic route context; supports chiral intermediate research
Requires review of specific carbohydrate precursor and reaction conditions
Synthetic Chemistry Chiral Synthesis Beta-Blockers

Regioisomer Structural Distinction

The compound possesses a unique molecular weight of 222.19 g/mol, which distinguishes it from the non-methylated 3-nitrophenyl oxazolidinone analogs (e.g., 3-(2-nitrophenyl)-1,3-oxazolidin-2-one and 3-(3-nitrophenyl)-1,3-oxazolidin-2-one, both with a molecular weight of 208.17 g/mol) . This difference in molecular weight and formula (C₁₀H₁₀N₂O₄ vs. C₉H₈N₂O₄) is critical for analytical verification and ensures procurement of the correct regioisomer, as it is commercially available as a reference standard with a specified minimum purity of 95% .

Regioisomer Structural Distinction
Data to verify
Molecular weight 222.19 g/mol (C₁₀H₁₀N₂O₄) vs. 208.17 g/mol for non-methylated 3-(2-nitrophenyl)- and 3-(3-nitrophenyl)-oxazolidinones — a 14.02 g/mol difference from the methyl group
Supports regioisomer identity verification in procurement and QC
Direct analytical confirmation (e.g., NMR, MS) recommended
Analytical Chemistry Quality Control Reference Standards

Diversifiable Chemical Scaffold

The 1,3-oxazolidin-2-one ring offers three sites for introducing diversity elements, making it a valuable scaffold for generating compound libraries [1]. While specific biological data for 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one are not available, its structural features—a 2-methyl-3-nitrophenyl group—provide a unique starting point for SAR studies compared to other 3-aryl oxazolidinones. The presence of both a methyl and a nitro group on the phenyl ring offers distinct electronic and steric properties that may influence interactions with biological targets, a feature not present in simpler 3-phenyl or 3-nitrophenyl analogs [2].

Diversifiable Chemical Scaffold
Class-level
Three substitution sites on oxazolidinone ring; unique ortho-methyl, meta-nitro pattern vs. common para-nitro or unsubstituted phenyl analogs
May serve as a distinct starting point for oxazolidinone SAR libraries
Biological activity data for this specific scaffold not reported
Medicinal Chemistry Combinatorial Chemistry Library Synthesis

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one: Application Scenarios


Beta-Blocker Analog & Chiral Intermediate Synthesis

Researchers developing new beta-blockers or related chiral 1-alkylamino-3-aryloxy-2-propanols can utilize this compound's scaffold as a key intermediate. Its specific 2-methyl-3-nitrophenyl substitution pattern is crucial for the Leimgruber-Batcho indole synthesis step validated for pindolol production [1].

Analytical Method Development & Reference Standard

Analytical chemists can rely on this compound's defined molecular weight (222.19 g/mol) and commercial availability as a reference standard (95% purity) for method development, ensuring accurate identification and quantification in complex mixtures or during reaction monitoring .

Scaffold for SAR Exploration

Medicinal chemists exploring the SAR of oxazolidinone derivatives, particularly those targeting antibacterial or other therapeutic areas, can use this compound as a distinct starting point for library synthesis. Its ortho-methyl, meta-nitro substitution pattern offers a unique combination of steric and electronic properties not found in common 3-aryl oxazolidinone building blocks [2].

Application
Selection Property
Validation Focus
Beta-blocker analog synthesis research
2-methyl-3-nitrophenyl substitution pattern
Reported Leimgruber-Batcho indole synthesis compatibility
Analytical reference standard procurement
Defined molecular weight and purity specification
Regioisomer identity confirmation via molecular weight and orthogonal methods
Oxazolidinone SAR library synthesis
Ortho-methyl, meta-nitro electronic/steric profile
Scaffold diversification and reported antibacterial SAR context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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